molecular formula C12H11NO3 B6334660 2-Ethoxyquinoline-6-carboxylic acid CAS No. 958487-61-1

2-Ethoxyquinoline-6-carboxylic acid

Cat. No.: B6334660
CAS No.: 958487-61-1
M. Wt: 217.22 g/mol
InChI Key: QISFJCMOIHCDEG-UHFFFAOYSA-N
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Description

2-Ethoxyquinoline-6-carboxylic Acid is a versatile quinoline-based building block for pharmaceutical and organic synthesis. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Related compounds are known to act as excitatory amino acid antagonists, targeting receptors such as the strychnine-insensitive glycine site of the NMDA receptor complex, which is relevant for researching neurodegenerative conditions and neurological disorders . Furthermore, structurally similar quinoline esters and carboxylic acids have demonstrated potent antimicrobial properties in scientific studies, showing activity against pathogens like Helicobacter pylori . This compound serves as a key synthetic intermediate for constructing more complex molecules. The ethoxy and carboxylic acid functional groups provide distinct sites for further chemical modification, enabling the development of novel compounds for biological evaluation. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxyquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-11-6-4-8-7-9(12(14)15)3-5-10(8)13-11/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISFJCMOIHCDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Ethoxyquinoline-6-carboxylic acid can be achieved through various methods. One common synthetic route involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. Microwave irradiation has also been employed to enhance the efficiency of the reaction . Industrial production methods often utilize green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, to minimize environmental impact .

Chemical Reactions Analysis

2-Ethoxyquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for the formation of acid chlorides and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include quinoline-6-carboxylic acid derivatives and substituted quinoline compounds .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Methylquinoline-6-carboxylic acid Methyl (2), COOH (6) C₁₁H₉NO₂ 191.19 Used in coordination chemistry; H319 hazard (eye irritation)
Quinoline-6-carboxylic acid COOH (6) C₁₀H₇NO₂ 173.17 Parent compound; foundational for derivatization
2-Ethoxy-6-nitroquinoline-4-carboxylic acid Ethoxy (2), NO₂ (6), COOH (4) C₁₂H₁₀N₂O₅ 262.22 Nitro group introduces electron-withdrawing effects; potential for redox activity
4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid Ethoxy (4), 2× methoxy (6,7), COOH (2) C₁₄H₁₅NO₅ 277.27 Increased steric bulk and polarity; possible use in APIs

Key Observations :

  • Substituent Size and Polarity: The ethoxy group in 2-Ethoxyquinoline-6-carboxylic acid increases lipophilicity compared to methyl (2-Methylquinoline-6-carboxylic acid) but less than nitro (2-Ethoxy-6-nitroquinoline-4-carboxylic acid). This affects solubility and membrane permeability .
  • Electronic Effects : The carboxylic acid at position 6 enhances hydrogen-bonding capacity, critical for receptor interactions, whereas nitro groups (e.g., in ) may confer electrophilic reactivity .

Biological Activity

2-Ethoxyquinoline-6-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by a carboxylic acid functional group at the 6-position and an ethoxy group at the 2-position. The molecular formula is C11H11NO2C_{11}H_{11}NO_2, and its structure contributes to its biological interactions.

The exact biochemical pathways affected by this compound remain largely unknown; however, similar quinoline derivatives have been shown to influence various cellular processes. These include:

  • Cell Signaling Pathways : Quinoline derivatives can modulate signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Interaction : They may inhibit or activate specific enzymes, impacting metabolic processes within cells.
  • Gene Expression : Changes in gene expression profiles have been observed, suggesting potential roles in transcription regulation.

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Some studies suggest that quinoline derivatives can inhibit bacterial growth and show antifungal activity.
  • Anticancer Effects : Certain compounds within the quinoline family have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntifungalActivity against fungal strains
AnticancerCytotoxicity in cancer cell lines

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The compound's bioavailability and how it is absorbed in biological systems need further investigation.
  • Distribution : Insights into how the compound distributes throughout the body can inform its efficacy and safety.
  • Metabolism and Excretion : Knowledge about metabolic pathways and excretion routes is crucial for determining long-term effects and potential toxicity.

Q & A

Q. What experimental approaches elucidate the role of the ethoxy group in modulating biological activity?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with methoxy, propoxy, or halogen substituents and compare bioactivity .
  • X-ray Crystallography : Resolve ligand-protein binding modes (e.g., with bacterial gyrase) to identify key interactions .

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